Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride
Overview
Description
Scientific Research Applications
Antispasmodic Agent
Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride has been investigated as a potent antispasmodic agent. A study by Bal-Tembe et al. (1997) synthesized ester analogues of this compound, finding that one analogue, HL 752, exhibited significant and long-lasting antispasmodic activity, suggesting its potential for clinical development as an antispasmodic agent (Bal-Tembe et al., 1997).
Antiparasitic Activity
Research on Piper species, such as Piper glabratum and P. acutifolium, has led to the discovery of several benzoic acid derivatives, including compounds structurally related to this compound. These compounds have demonstrated antiparasitic activity against organisms like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. Flores et al. (2008) identified compounds with significant leishmanicidal and trypanocidal activities, highlighting the potential of these derivatives in treating parasitic infections (Flores et al., 2008).
Insecticidal Properties
The CHCl3-soluble extract from Piper guanacastensis, which contains compounds similar to this compound, has shown notable insecticidal activity against mosquito larvae. Pereda-Miranda et al. (1997) identified methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate as the primary bioactive constituent, demonstrating the potential of such compounds in insect control (Pereda-Miranda et al., 1997).
Synthesis of Pharmaceutical Intermediates
This compound-related compounds have been used in the synthesis of various pharmaceutical intermediates. Wei et al. (2010) described the synthesis process of a compound used as an intermediate in producing vandetanib, an anti-cancer drug, showcasing the importance of these compounds in pharmaceutical manufacturing (Wei et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 4-(piperidin-4-ylmethoxymethyl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-15(17)14-4-2-12(3-5-14)10-19-11-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZPHIDAAVRQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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